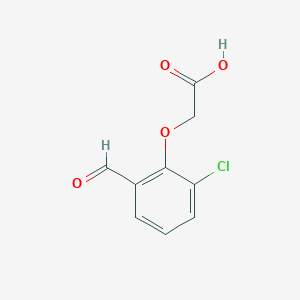

2-(2-chloro-6-formylphenoxy)acetic acid

Description

Significance of Phenoxyacetic Acid Derivatives in Biological and Chemical Research

Phenoxyacetic acid and its derivatives are a class of organic compounds that have demonstrated a wide array of pharmacological activities. cymitquimica.comsigmaaldrich.com This structural motif is present in numerous drugs with diverse therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and antihypertensive agents. sigmaaldrich.com The parent compound, phenoxyacetic acid, is a metabolite of 2-phenoxyethanol (B1175444) and is utilized in the manufacturing of various pharmaceuticals, pesticides, and dyes. sigmaaldrich.com The versatility of the phenoxyacetic acid scaffold stems from its combination of an aromatic ring, an ether linkage, and a carboxylic acid group, which allows for various modifications to modulate its biological and chemical properties. cymitquimica.combldpharm.com

Contextualization of Halogenation in Pharmaceutical Design

The introduction of halogen atoms, a process known as halogenation, is a common and impactful strategy in pharmaceutical design. nih.gov Halogens can influence a molecule's properties in several ways, including its size, shape, and electronic distribution. These modifications can lead to improved binding affinity with biological targets, enhanced membrane permeability, and altered metabolic stability. mdpi.comnih.gov The formation of halogen bonds, a type of noncovalent interaction between a halogen atom in a ligand and a Lewis base in a biological target, is increasingly recognized as a significant contributor to the stability of ligand-target complexes. mdpi.comorgsyn.org

Research Landscape of 2-(2-chloro-6-formylphenoxy)acetic acid and its Analogues

While direct and extensive research on the biological activities of this compound is not widely published, its significance lies in its role as a synthetic intermediate for the creation of more elaborate molecules. The presence of three key functional groups—a carboxylic acid, a chloro group, and a formyl group—makes it a valuable building block in medicinal chemistry.

The synthesis of the parent compound, o-formylphenoxyacetic acid, involves the reaction of salicylaldehyde (B1680747) with chloroacetic acid in the presence of a base. orgsyn.org A similar approach can be envisioned for the synthesis of this compound, starting from 2-chloro-6-hydroxybenzaldehyde.

Research on analogues of this compound highlights its potential. For instance, the closely related compound, 2-(4-chloro-2-formylphenoxy)acetic acid, has been used as a starting material in the synthesis of complex heterocyclic compounds. mdpi.com In one study, it was reacted to form a heterodiene which then underwent a hetero-Diels-Alder reaction to produce a pyrazoline-containing thiopyrano[2,3-d]thiazole derivative. This resulting molecule was then evaluated for its anticancer activity. mdpi.com This demonstrates the utility of the 2-(chloro-formylphenoxy)acetic acid scaffold in generating structurally diverse molecules with potential therapeutic applications.

Furthermore, other research has focused on synthesizing various phenoxyacetic acid derivatives containing a formyl group to explore their potential as selective COX-2 inhibitors for anti-inflammatory applications. nih.govmdpi.com These studies underscore the importance of the formylphenoxyacetic acid core in the design of new bioactive compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7ClO4 | nih.gov |

| Molecular Weight | 214.60 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 91570731 | nih.gov |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents | cymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

24589-85-3 |

|---|---|

Molecular Formula |

C9H7ClO4 |

Molecular Weight |

214.60 |

IUPAC Name |

2-(2-chloro-6-formylphenoxy)acetic acid |

InChI |

InChI=1S/C9H7ClO4/c10-7-3-1-2-6(4-11)9(7)14-5-8(12)13/h1-4H,5H2,(H,12,13) |

InChI Key |

UMBSUFDZYWWSAB-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OCC(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Phenoxyacetic Acid Derivatives and Related Aldehydes

The assembly of the 2-(2-chloro-6-formylphenoxy)acetic acid molecule requires the formation of the phenoxyacetic acid core, followed by or preceded by the introduction of the chloro and formyl substituents onto the aromatic ring.

The formation of the ether linkage in phenoxyacetic acid derivatives is a cornerstone of their synthesis. Several classical and modern methods are available for this purpose.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com In the context of phenoxyacetic acids, a phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an α-haloacetic acid, such as chloroacetic acid. gordon.edumiracosta.edu The reaction proceeds via an SN2 mechanism, making primary alkyl halides the preferred substrates to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com Phenols are sufficiently acidic to be deprotonated by common bases like sodium hydroxide (B78521) or potassium hydroxide. gordon.edufrancis-press.com

Another significant method is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.org This reaction is particularly useful for forming diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. researchgate.net Traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. nih.gov

A comparative overview of these two primary methods is presented below:

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

| Reactants | Phenoxide and an α-haloacetic acid | Phenol and an aryl halide (or vice-versa) |

| Mechanism | SN2 nucleophilic substitution | Copper-catalyzed cross-coupling |

| Typical Base | NaOH, KOH, NaH | K₂CO₃, Cs₂CO₃ |

| Catalyst | None required | Copper (metal, salts, or complexes) |

| Conditions | Generally milder temperatures | Often requires high temperatures |

Chlorination: The direct chlorination of phenols or phenoxyacetic acids can be accomplished using various chlorinating agents. The reaction of phenols with hypochlorous acid (HOCl) proceeds via electrophilic attack, preferentially at the ortho and para positions. nih.gov Subsequent reactions can lead to di- and tri-substituted products. nih.gov A patent describes a method for synthesizing chlorinated phenoxyacetic acid derivatives by dissolving phenoxyacetic acid in a solvent, adding a catalyst, and then introducing chlorine gas. google.com Another approach involves heating phenol or phenoxyacetic acid and introducing chlorine gas, with the synchronous addition of hydrogen peroxide to oxidize the byproduct hydrogen chloride, thus recycling the chlorine. google.com Chlorinated phenols are important industrial chemicals, with some, like 2,4-dichlorophenoxyacetic acid, being used as herbicides. researchgate.net

Formylation: The introduction of a formyl group (-CHO) onto a phenolic ring can be achieved through several named reactions. These reactions are crucial for synthesizing aromatic aldehydes. researchgate.net

Reimer-Tiemann Reaction: This method involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. allen.inwikipedia.orgbyjus.combritannica.com The reaction proceeds through the generation of dichlorocarbene (B158193) (:CCl₂) as the electrophilic species. wikipedia.orgbyjus.com The phenoxide ion, being highly nucleophilic, attacks the dichlorocarbene, leading to the formation of an ortho-hydroxybenzaldehyde after hydrolysis. wikipedia.org The reaction is typically carried out in a biphasic system and may require heating. wikipedia.org

Duff Reaction: This reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent for phenols, typically in the presence of an acid. ecu.eduwikipedia.orgchemeurope.com It preferentially directs formylation to the ortho position relative to the hydroxyl group. wikipedia.org The reaction mechanism involves the formation of an iminium ion from hexamine, which acts as the electrophile. chemeurope.com

Gattermann Reaction: This reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to formylate aromatic compounds. wikipedia.orgunacademy.comquora.com It is similar in principle to the Friedel-Crafts reaction. unacademy.com A variation, the Gattermann-Koch reaction, uses carbon monoxide and HCl, but it is not suitable for phenol substrates. wikipedia.org

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. ijpcbs.comchemistrysteps.comontosight.aiwikipedia.org The active electrophile is a chloroiminium ion. wikipedia.org The reaction is generally effective for phenols and their derivatives. chemistrysteps.com

Magnesium-Mediated Ortho-Formylation: More recent methods involve the use of magnesium salts to achieve high ortho-selectivity in the formylation of phenols with paraformaldehyde. mdma.chthieme-connect.comsciencemadness.org The magnesium ion is believed to play a crucial role in directing the formylation to the ortho position through coordination. sciencemadness.org

A summary of common formylation reactions for phenols is provided in the table below.

| Reaction | Formylating Agent/Reagents | Key Features |

| Reimer-Tiemann | Chloroform (CHCl₃), strong base | ortho-selective, involves dichlorocarbene intermediate. allen.inwikipedia.org |

| Duff | Hexamethylenetetramine, acid | ortho-selective, generally low yields. ecu.eduwikipedia.org |

| Gattermann | HCN, HCl, Lewis acid (e.g., AlCl₃) | Similar to Friedel-Crafts, uses toxic HCN. wikipedia.orgunacademy.com |

| Vilsmeier-Haack | DMF, POCl₃ | Forms a Vilsmeier reagent (iminium ion). ijpcbs.comchemistrysteps.com |

| Mg-mediated | Paraformaldehyde, MgCl₂, Et₃N | High ortho-selectivity, milder conditions. mdma.chthieme-connect.com |

Synthesis of Chemically Modified Analogues and Derivatives of this compound

The functional groups of this compound, namely the carboxylic acid and the aldehyde, provide reactive sites for a variety of chemical transformations to generate a library of analogues and derivatives.

The carboxylic acid moiety of this compound can be readily converted into its corresponding esters, such as methyl and ethyl esters. A common method for this transformation is Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the removal of water can drive it to completion.

Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then react with an alcohol to form the ester. Another approach involves the reaction of the carboxylate salt with an alkyl halide, which is essentially a Williamson ether synthesis analogue for esters.

The aldehyde functional group is a versatile handle for derivatization through condensation reactions with primary amines and related compounds.

Schiff Bases (Imines): The reaction of the formyl group with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl group of the intermediate to facilitate its removal as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org These condensation reactions can sometimes be carried out efficiently in an aqueous suspension medium. researchgate.netrsc.org

Hydrazones: Similarly, the formyl group can react with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. The mechanism is analogous to imine formation. In one study, chalcones derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid were reacted with acid hydrazides to form phenoxy acetic acid derivatives. nih.gov

The presence of both a carboxylic acid and a formyl group on the this compound scaffold allows for various intramolecular cyclization reactions to form heterocyclic systems. The proximity of the ether linkage, the carboxylic acid, and the formyl group can facilitate the formation of fused ring systems.

For instance, depending on the reaction conditions and reagents, the carboxylic acid could potentially react with the formyl group or a derivative thereof to form lactones or other related cyclic structures. Reductive amination of the formyl group followed by intramolecular amide formation with the carboxylic acid could lead to the synthesis of lactams. The specific pathways and resulting products would be highly dependent on the chosen reagents and reaction conditions, offering a rich area for synthetic exploration.

Catalytic Approaches and Optimized Reaction Conditions in Derivative Synthesis

The efficiency and selectivity of synthetic transformations involving this compound are significantly influenced by the choice of catalysts and reaction conditions. Various catalytic systems, including acid, base, and metal catalysts, have been employed to optimize the synthesis of its derivatives.

Acid-Catalyzed Condensations

Acid catalysis is frequently employed in the synthesis of derivatives from this compound, particularly for condensation reactions involving the formyl group. The formation of Schiff bases, which are key intermediates for thiazolidinone and other heterocyclic syntheses, is a prime example. mdpi.com

The reaction between the aldehyde and a primary amine is often catalyzed by a weak acid, such as glacial acetic acid. ekb.egchemmethod.com The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine. A few drops of glacial acetic acid in a solvent like ethanol (B145695) are typically sufficient to promote the reaction, which is often carried out under reflux conditions. mdpi.comscispace.com Similarly, Brønsted acids have been shown to effectively catalyze tandem condensation and cycloisomerization reactions of related 2-alkynylbenzaldehydes with primary amines to form isoquinolinones. rsc.org

The following table summarizes examples of acid-catalyzed condensation reactions.

Table 1: Examples of Acid-Catalyzed Condensation Reactions

| Aldehyde Derivative | Reagent | Acid Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| 2-(2-formylphenoxy)acetic acid derivatives | Hydrazides | Acetic Acid | Hydrazones | mdpi.com |

| Aromatic Aldehydes | 2-Amino-4-(2-naphthalenyl)thiazole | Piperidine (acting as a base, but in a condensation context often used with acid) | Schiff Bases | psu.edu |

| Substituted Benzaldehydes | 5-(Substituted phenyl)-4H-1,2,4-triazol-3-amine | Hydrochloric Acid | Schiff Bases | semanticscholar.org |

Base-Mediated Reactions (e.g., K₂CO₃, NaOH)

Base-mediated reactions are crucial for transformations involving both the carboxylic acid and phenoxy moieties of the title compound.

Potassium Carbonate (K₂CO₃) is a versatile and commonly used base in the synthesis of 2-(2-formylphenoxy)acetic acid and its ester derivatives. It is effective in the O-alkylation of substituted salicylaldehydes with haloacetates. For example, 2-hydroxy-5-chlorobenzaldehyde can be reacted with ethyl bromoacetate (B1195939) in the presence of K₂CO₃ in a solvent like dimethylformamide (DMF) to yield ethyl 2-(4-chloro-2-formylphenoxy)acetate. mdpi.com K₂CO₃ is also used as a base in the synthesis of coumarin-based 1,2,3-triazoles from substituted phenylacetic acids. nih.gov

Sodium Hydroxide (NaOH) is primarily used for the saponification (hydrolysis) of the ester derivatives to yield the corresponding carboxylic acid. mdpi.com Following the synthesis of ethyl 2-(2-formylphenoxy)acetate, treatment with an aqueous solution of NaOH in methanol (B129727) effectively cleaves the ester bond to afford 2-(2-formylphenoxy)acetic acid. mdpi.com Furthermore, ethanolic NaOH is utilized in Claisen-Schmidt condensations to synthesize chalcones from formyl derivatives by reacting them with various acetophenones. ekb.eg

The table below provides examples of base-mediated reactions.

Table 2: Examples of Base-Mediated Reactions

| Starting Material | Reagent(s) | Base | Product | Ref. |

|---|---|---|---|---|

| Substituted Salicylaldehydes | Ethyl bromoacetate | K₂CO₃ | Ethyl 2-(formylphenoxy)acetates | mdpi.com |

| Ethyl 2-(formylphenoxy)acetates | Water/Methanol | NaOH | 2-(Formylphenoxy)acetic acids | mdpi.com |

| 2-Chloro-1,8-naphthyridine carbaldehyde | Acetophenones | Ethanolic NaOH | Chalcones | ekb.eg |

Palladium-Based Catalysis for Coupling Reactions in Related Systems

While direct palladium-catalyzed coupling reactions on this compound are not extensively documented, the principles have been widely applied to related phenoxyacetic acid and aryl chloride systems. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nagoya-u.ac.jp

Palladium-catalyzed α-arylation of aryl acetic acid derivatives represents a significant strategy for creating more complex molecules. nih.gov This process typically involves the reaction of an enolate, generated from the acetic acid derivative, with an aryl halide in the presence of a palladium catalyst and a suitable ligand. For instance, palladium catalysts have been used for the α-arylation of aryl acetic acids with a range of aryl bromides and chlorides. nih.gov Another relevant application is the palladium-catalyzed arylation of phenols, which can lead to dearomatization and the formation of spirocyclohexadienones, demonstrating the catalyst's ability to functionalize the phenol ring itself. nih.gov These methodologies suggest a potential for similar transformations on the this compound scaffold, for example, by targeting the C-Cl bond for cross-coupling reactions or the α-carbon of the acetic acid side chain.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting greener chemical processes. nih.govrsc.org This technology has been successfully applied to the synthesis of various derivatives of this compound, particularly in the formation of heterocyclic rings like thiazolidinones and triazoles.

The synthesis of thiazolidinones is significantly expedited under microwave irradiation. One-pot, three-component reactions involving an aldehyde, an amine, and thioglycolic acid can be completed in minutes with high yields, compared to several hours required for conventional heating methods. psu.edurasayanjournal.co.in For example, the cyclocondensation of Schiff bases with thioglycolic acid using a catalytic amount of ZnCl₂ under microwave irradiation affords 4-thiazolidinones rapidly and in high yields. researchgate.net Solvent-free conditions are also achievable, further enhancing the environmental friendliness of the procedure. nih.govresearchgate.net

Similarly, the synthesis of triazoles benefits greatly from microwave assistance. The formation of 1,2,4-triazoles from hydrazides and various reagents can be achieved in significantly reduced reaction times. nih.govscielo.brmdpi.com For instance, the cyclization of thiosemicarbazides with aldehydes under microwave irradiation is a common and efficient route to triazole-containing scaffolds. semanticscholar.org The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer byproducts. nih.gov

The following table compares conventional and microwave-assisted methods for relevant syntheses.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Ref. |

|---|---|---|---|---|

| Triazole-Schiff Base Synthesis | Several hours | 15-20 minutes | Excellent yields | nih.gov |

| Thiazolidinone Synthesis | 48 hours | 6-8 minutes | Good to very good yields | nih.gov |

| Triazole Synthesis | 27 hours | 30 minutes | High (96%) | nih.gov |

| Triazolothiadiazole Synthesis | Not specified | 5-15 minutes | Good yields | scielo.br |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Halogen Substituents on Biological Activities (e.g., chlorine, bromine)

The nature and position of halogen substituents on the phenoxy ring are critical determinants of the biological activity of phenoxyacetic acids. The presence of a chlorine atom at the ortho-position, as in 2-(2-chloro-6-formylphenoxy)acetic acid, significantly influences the molecule's electronic and steric properties.

In the context of herbicidal phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), the presence of chlorine atoms is known to enhance activity. The substitution of chlorine in the aromatic ring can destabilize the π-electron system, which may correlate with increased reactivity and biological effect. nih.gov Studies on differently chlorinated phenoxyacetic acid derivatives have shown that chlorine atoms at positions 2 and/or 4 can induce cytotoxic and mutagenic effects, suggesting that the substitution pattern is crucial for specific biological outcomes. nih.gov

The influence of the halogen substituent can be summarized in the following table, illustrating a general trend observed in related compound series.

| Halogen at C2 | Relative Biological Potency (Hypothetical) | Rationale |

| Chlorine | Baseline | Effective electron-withdrawing and steric properties. |

| Bromine | Potentially Increased | Greater lipophilicity and polarizability may enhance binding to biological targets. |

| Fluorine | Potentially Decreased or Altered | Smaller size and high electronegativity can lead to different interactions. |

| Iodine | Potentially Increased | Largest size and polarizability, may offer strong hydrophobic interactions but can also introduce steric hindrance. |

This table is illustrative and based on general principles observed in related phenoxyacetic acid derivatives, not on direct experimental data for this compound.

Impact of Formyl Group Modifications on Biological Potency

The formyl group (-CHO) at the ortho-position is a key feature of this compound. This aldehyde group is a strong electron-withdrawing group and can participate in hydrogen bonding, which can significantly influence the molecule's interaction with biological targets.

Modification of the formyl group would be expected to have a profound impact on biological potency. For instance, oxidation of the formyl group to a carboxylic acid group (-COOH) would create a dicarboxylic acid derivative. This would increase the molecule's polarity and its potential for ionic interactions, which could either enhance or diminish its biological activity depending on the nature of the target protein. Conversely, reduction of the formyl group to a hydroxyl group (-CH₂OH) would introduce a hydrogen bond donor and remove the electron-withdrawing character of the carbonyl, likely leading to a significant change in activity.

The following table illustrates the potential impact of modifying the formyl group on the biological potency of the parent compound.

| Modification of Formyl Group | Expected Change in Properties | Potential Impact on Biological Potency |

| Oxidation to Carboxylic Acid | Increased acidity and polarity. | Significant change; may increase or decrease activity depending on the target. |

| Reduction to Hydroxyl | Increased hydrogen bonding donor capability, loss of planarity. | Likely decrease or altered activity profile. |

| Conversion to an Oxime | Increased size and potential for hydrogen bonding. | Altered activity, potential for new interactions with the target. |

| Removal of the Formyl Group | Loss of a key interacting group. | Significant decrease in potency is expected. |

This table is illustrative and based on general chemical principles, not on direct experimental data for this compound.

Role of the Acetic Acid Moiety in Biological Interactions

The acetic acid moiety (-OCH₂COOH) is a defining feature of the phenoxyacetic acid class and is indispensable for the biological activity of many of its members, particularly the auxin-like herbicides. This side chain allows the molecule to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. mdpi.com

The carboxylic acid group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge is often crucial for binding to the active site of target proteins through ionic interactions or salt bridges. The ether linkage provides flexibility, allowing the acetic acid side chain to adopt a suitable conformation for binding.

Modifications to the acetic acid moiety generally lead to a loss of biological activity. For example, esterification or amidation of the carboxylic acid group would neutralize the negative charge and likely abolish activity in systems where this charge is critical for binding. Shortening or lengthening the alkyl chain can also negatively impact the fit within a receptor's binding pocket. In essence, the acetic acid side chain acts as a critical anchor for the molecule to its biological target.

Structural Variation in the Phenoxy Ring and its Effect on Activity (e.g., ethoxy vs. methoxy (B1213986) substitutions, different chloro positions)

The substitution pattern on the phenoxy ring is a key determinant of the biological activity of phenoxyacetic acids. The presence of both a chloro and a formyl group in the 2 and 6 positions creates a specific steric and electronic environment.

Variations in these substitutions would be expected to alter the activity profile. For example, replacing the ortho-chloro group with a methoxy group would change the electronic properties from electron-withdrawing to electron-donating and would also introduce a different steric profile. While direct studies on this compound are lacking, research on other substituted phenoxyacetamides as monoamine oxidase inhibitors has shown that a 4-methoxy substitution can lead to high selectivity for MAO-A. nih.gov This highlights that such modifications can lead to significant changes in both potency and selectivity.

The position of the chloro substituent is also critical. For instance, the herbicidal activity of dichlorophenoxyacetic acids is highly dependent on the positions of the two chlorine atoms, with 2,4-D being a potent herbicide. wikipedia.org It is well-established that ortho-substituents can have a more pronounced effect on the conformation of the molecule and its interactions with receptors compared to meta- or para-substituents.

Comparative Analysis of Isomeric Derivatives (e.g., 2-chloro-6-formyl vs. 4-chloro-2-formyl isomers)

The spatial arrangement of substituents on the phenoxy ring, i.e., isomerism, plays a pivotal role in determining the biological activity of phenoxyacetic acids. A comparative analysis of this compound and its isomer, 2-(4-chloro-2-formylphenoxy)acetic acid, would likely reveal significant differences in their biological profiles.

The 2,6-disubstitution pattern in this compound creates a molecule with C₂ symmetry around the ether linkage, which can sterically influence the orientation of the acetic acid side chain. In contrast, the 2,4-disubstitution in the isomeric form would result in a less symmetric molecule with a different charge distribution. These structural differences would almost certainly lead to different binding affinities and efficacies at a given biological target. While direct comparative data for these specific isomers is not available, the extensive literature on other substituted phenoxyacetic acids strongly supports the principle that isomeric forms will exhibit distinct biological activities.

Investigated Biological Activities and Proposed Mechanisms of Action in Vitro and in Silico

Anticancer and Cytotoxic Potential

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., MDA-MB-231, SK-N-MC, MCF-7, Hela)

No specific studies detailing the in vitro cytotoxic effects of 2-(2-chloro-6-formylphenoxy)acetic acid against human cancer cell lines such as MDA-MB-231, SK-N-MC, MCF-7, or HeLa were found in the available scientific literature. Research on other substituted phenoxyacetic acid and phenoxyacetamide derivatives has shown cytotoxic activity against various cancer cell lines, but these findings cannot be directly attributed to the specific compound . mdpi.comnih.gov

Proposed Mechanisms of Action (e.g., Apoptosis Induction via Caspase Activation)

Due to the absence of cytotoxicity studies, there is no published research on the proposed mechanisms of action for this compound. The process of apoptosis, often mediated by the activation of cysteine proteases known as caspases, is a common mechanism for anticancer compounds. nih.govnih.govmdpi.com However, without primary data, it is impossible to ascertain if this compound induces apoptosis or activates caspases.

Antimicrobial Activities

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Bacillus subtilis, Bacillus cereus)

There are no specific studies available that evaluate the antibacterial efficacy of this compound against key pathogenic bacteria. While various phenolic acids and other derivatives of phenoxyacetic acid have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria like Staphylococcus aureus and Escherichia coli, this data is not specific to this compound. mdpi.comnih.govmdpi.com

Antifungal Properties (e.g., against Candida albicans, Candida utilis)

No research detailing the antifungal properties of this compound against fungal species such as Candida albicans or Candida utilis could be located. Studies on related compounds, like 2-chloro-N-phenylacetamide, have shown activity against Candida species, but these are structurally distinct molecules. scielo.brnih.govnih.gov

Anti-mycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv)

Specific data on the anti-mycobacterial activity of this compound against Mycobacterium tuberculosis H37Rv or other mycobacterial strains is not present in the reviewed scientific literature. Research into other complex acid derivatives has shown some promise, but these findings are not applicable to the subject compound. mdpi.comnih.gov

Mechanistic Insights into Antimicrobial Action

While specific studies detailing the antimicrobial mechanism of this compound are not extensively documented in the available literature, the broader class of phenoxyacetic acid derivatives has been a subject of antimicrobial research. jetir.org The proposed mechanisms for related compounds offer potential insights into its action.

One general mechanism attributed to acidic compounds is the disruption of bacterial cell physiology. The non-dissociated, non-ionized form of the acid can penetrate the bacterial cell wall. researchgate.net Once inside the cell, it can alter the internal pH, disrupting the normal physiological functions of bacteria that are sensitive to such changes. researchgate.net

Furthermore, studies on phenylacetic acid, a structurally related compound, have demonstrated that its antibacterial effects may stem from multiple modes of action. Research indicates it can destroy the integrity of the cell membrane, leading to the leakage of essential intracellular components like nucleic acids and proteins. nih.gov This compound has also been shown to affect cellular metabolism by inhibiting the activity of key enzymes within the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH). nih.gov Additionally, the inhibition of total protein synthesis has been identified as another pathway through which it exerts its antibacterial effect. nih.gov These findings suggest that this compound may operate through similar mechanisms, such as compromising cell structure and interfering with critical metabolic and biosynthetic pathways.

Anti-inflammatory Effects

Derivatives based on the phenoxyacetic acid scaffold have been synthesized and evaluated as potent anti-inflammatory agents, demonstrating significant activity in both enzymatic and in vivo models.

Cyclooxygenase (COX) Enzyme Inhibition

A key mechanism for the anti-inflammatory action of this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. mdpi.com Research into novel phenoxyacetic acid derivatives has shown potent and selective inhibition of COX-2, the inducible isoform of the enzyme that is significantly upregulated during inflammation. mdpi.com

In comparative studies, certain derivatives displayed COX-2 inhibitory activity comparable to or exceeding that of established selective inhibitors like celecoxib. For instance, a derivative featuring a para-chloro substitution on a phenyl ring (designated compound 5f) exhibited a half-maximal inhibitory concentration (IC50) of 0.06 µM against COX-2, showing strong potential. mdpi.com The selectivity for COX-2 over the constitutive COX-1 isoform is a critical attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs. mdpi.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| Compound 5c | 14.50 | 0.13 | 111.53 |

| Compound 5d | 9.60 | 0.08 | 120.00 |

| Compound 5f | 8.00 | 0.06 | 133.34 |

| Compound 7b | 10.10 | 0.09 | 112.22 |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.60 |

| Mefenamic Acid (Reference) | 2.51 | 1.98 | 1.26 |

In Vivo Anti-exudative Activity

The anti-inflammatory potential of phenoxyacetic acid derivatives has been confirmed in vivo using the carrageenan-induced paw edema model in rats, a standard test for evaluating acute inflammation. mdpi.com In this assay, the administration of selected compounds led to a significant reduction in paw swelling (edema) compared to control groups.

For example, compound 5f demonstrated a 63.35% inhibition of paw thickness and a 68.26% inhibition of paw weight gain. Another derivative, compound 7b, also showed significant activity with 46.51% inhibition of paw thickness and 64.84% inhibition of paw weight. mdpi.com These results provide strong evidence of the compounds' ability to suppress the exudative phase of acute inflammation in a living organism.

| Compound | Inhibition of Paw Thickness (%) | Inhibition of Paw Weight (%) |

|---|---|---|

| Compound 5f | 63.35 | 68.26 |

| Compound 7b | 46.51 | 64.84 |

| Celecoxib (Reference) | 41.65 | 68.15 |

| Mefenamic Acid (Reference) | 33.89 | 63.76 |

Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are further substantiated by their ability to modulate key inflammatory mediators. Pro-inflammatory cytokines and prostaglandins play a crucial role in the inflammatory cascade. Studies have shown that treatment with phenoxyacetic acid derivatives significantly reduces the levels of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE-2) in the exudate from the inflamed paws of test animals. mdpi.com

Specifically, compound 5f was found to lower TNF-α levels by 61.04% and PGE-2 levels by 60.58%. Compound 7b also demonstrated robust activity, reducing TNF-α by 64.88% and PGE-2 by 57.07%. mdpi.com This demonstrates a direct impact on the biochemical drivers of the inflammatory response.

Enzyme Modulation and Receptor Interaction Studies

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The selective inhibition of the COX-2 enzyme by phenoxyacetic acid derivatives has been explored through molecular modeling studies. mdpi.com These in silico analyses help to elucidate the complex interactions between the inhibitor molecule and the active site of the enzyme. The general mechanism for this class of inhibitors involves blocking the channel of the COX enzyme, thereby preventing the substrate, arachidonic acid, from reaching the catalytic site where it would be converted into prostaglandins. mdpi.com

The selectivity of these compounds for COX-2 is attributed to specific molecular interactions with amino acid residues unique to the COX-2 active site. This targeted interaction underscores the potential for designing potent and selective anti-inflammatory agents based on the this compound scaffold.

15-Prostaglandin Dehydrogenase (15-PGDH) Inhibition

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, making it a key regulator of processes like inflammation and tissue proliferation. While numerous inhibitors of 15-PGDH have been identified and studied for their therapeutic potential, there is currently no publicly available scientific literature that specifically investigates or confirms the inhibitory activity of "this compound" against 15-PGDH. The development of potent and selective 15-PGDH inhibitors, such as the small molecule SW033291, has been a focus of research to enhance tissue regeneration by increasing levels of prostaglandin E2. nih.gov However, the relationship between the specific structure of this compound and 15-PGDH inhibition remains to be elucidated through future research.

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Affinity and Inhibitory Activity of Related Compounds

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, metabolism, and inflammation. Research into a series of chiral phenoxyacetic acid analogues has demonstrated their ability to act as partial agonists for PPAR-γ. These compounds have been shown to inhibit the growth of colorectal cancer cells by binding to PPAR-γ and inducing cell cycle arrest. researchgate.net

The partial agonism of these related compounds is a key characteristic, as they elicit a limited transactivation potential compared to full agonists like rosiglitazone. This nuanced activity is being explored for therapeutic strategies that aim to achieve antiproliferative effects without the full spectrum of effects associated with potent PPAR-γ activation. researchgate.net The following table presents the PPAR-γ partial agonist activity of several chiral phenoxyacetic acid analogues, expressed as the percentage of transactivation relative to the full agonist rosiglitazone.

Table 1: PPAR-γ Partial Agonist Activity of Chiral Phenoxyacetic Acid Analogues

| Compound | Structure | % Transactivation vs. Rosiglitazone |

|---|---|---|

| (R,S)-3 | 2-(4-(2-(3-chlorophenyl)ureido)phenoxy)-2-phenylacetic acid | ~55% |

| (S)-3 | (S)-2-(4-(2-(3-chlorophenyl)ureido)phenoxy)-2-phenylacetic acid | ~60% |

| (R,S)-7 | 2-(4-(2-(3-chlorophenyl)ureido)phenoxy)-2-(thiophen-2-yl)acetic acid | ~45% |

Data is estimated from graphical representations in the source material and is relative to the maximal activity of the full agonist rosiglitazone being 100%. researchgate.net

Free Fatty Acid Receptor 1 (FFA1) Agonist Activity of Related Compounds

Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is a G protein-coupled receptor that has emerged as a promising target for the treatment of type 2 diabetes due to its role in amplifying glucose-stimulated insulin secretion. nih.gov A number of phenoxyacetic acid derivatives have been identified as potent FFA1 agonists. researchgate.netnih.gov

Structure-activity relationship studies have been conducted to optimize the potency of these compounds. For instance, the phenoxyacetic acid derivative known as compound 18b has been identified as a highly potent FFA1 agonist with an EC50 value of 62.3 nM. nih.gov The following table includes the agonist activity of various phenoxyacetic acid derivatives on the FFA1 receptor.

Table 2: FFA1 Agonist Activity of Related Phenoxyacetic Acid Derivatives

| Compound | Structure | EC50 (nM) |

|---|---|---|

| Compound 18b | 2-(4-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)phenoxy)acetic acid | 62.3 |

| HWL-088 | Structure not fully specified, described as a phenoxyacetic acid derivative | 18.9 |

| Compound 21 | Structure not fully specified, described as a non-biphenyl phenoxyacetic acid derivative with a methyl oxime ether scaffold | 72.5 |

EC50 represents the concentration of the compound that elicits a half-maximal response. researchgate.netnih.gov

Antioxidant Activity of Related Derivatives

Free Radical Scavenging Assays

The antioxidant potential of phenoxyacetic acid derivatives has been investigated through various in vitro assays, including the scavenging of free radicals. The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. Studies on (4-benzoyl-phenoxy)-acetic acid derivatives have demonstrated their capacity to scavenge DPPH radicals, with the potency being influenced by the substituents on the benzoyl ring.

Table 3: DPPH Radical Scavenging Activity of (4-benzoyl-phenoxy)-acetic acid Derivatives

| Compound | Substituent on Benzoyl Ring | IC50 (µg/mL) |

|---|---|---|

| 6f | H | 24.3 |

| 6h | 4-Cl | 23.8 |

| 6i | 4-Br | 25.1 |

| Ascorbic Acid (Standard) | - | 22.5 |

IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Metal Chelating Activity

The ability of a compound to chelate metal ions, particularly iron, is an important antioxidant mechanism as it can prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. While the metal chelating properties of various phenolic compounds are well-documented, specific data on the iron chelating activity of derivatives directly related to this compound is limited in the available literature. Phenolic compounds, in general, are known to be effective metal chelators due to the presence of hydroxyl and carboxyl groups that can bind to metal ions.

Reducing Power Assays

Investigations into Gene Expression Modulation (e.g., malic enzyme genes, ammonium transporter genes in bacteria)

Extensive searches of scientific literature and research databases did not yield any specific studies investigating the effects of this compound on the modulation of gene expression, including malic enzyme genes or ammonium transporter genes in bacteria. Consequently, there is no available data to report on the in vitro or in silico activities of this compound in these specific areas.

While research exists on the general principles of gene expression modulation by various chemical compounds, and on the function of malic enzyme and ammonium transporter genes in microorganisms, no studies have directly linked these topics to this compound. Therefore, no detailed research findings or data tables can be presented for this specific subsection.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. numberanalytics.comnottingham.ac.uk This method is widely used in drug discovery to understand how a ligand, such as 2-(2-chloro-6-formylphenoxy)acetic acid, might interact with a biological target, typically a protein or enzyme. numberanalytics.comnottingham.ac.uk By simulating the binding process, molecular docking can provide insights into the binding affinity, mode of interaction, and key residues involved in the ligand-receptor complex.

Cyclooxygenase-2 (COX-2) Enzyme: The COX-2 enzyme is a key target in the development of anti-inflammatory drugs. japer.innih.gov Molecular docking studies can elucidate the potential of this compound to bind within the active site of COX-2. The active site of COX-2 is a hydrophobic channel, and successful inhibitors typically form crucial interactions with specific amino acid residues. japer.inresearchgate.net Docking simulations would place the compound into the binding site of COX-2 (e.g., PDB ID: 6COX, 1CX2) to assess its fit and interactions. nih.govresearchgate.net Expected interactions would involve hydrogen bonds between the carboxylic acid group of the ligand and residues like Arg513 and Tyr355, while the chloro- and formyl-substituted phenyl ring could engage in hydrophobic and van der Waals interactions with other residues lining the active site. mdpi.com

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ): PPAR-γ is a nuclear receptor and a significant target for drugs treating type 2 diabetes and other metabolic disorders. researchgate.netgsconlinepress.com It possesses a large, Y-shaped ligand-binding pocket. Molecular docking of this compound into the PPAR-γ ligand-binding domain (e.g., PDB ID: 5TWO, 7awc) could reveal its potential as a PPAR-γ modulator. mdpi.comnih.gov Key interactions for PPAR-γ agonists often involve hydrogen bonds with residues such as Ser289, His323, His449, and Tyr473, which stabilize the ligand in the active site and are crucial for receptor activation. mdpi.commdpi.com The phenoxyacetic acid moiety could potentially form these critical hydrogen bonds, while the substituted aromatic ring could occupy the hydrophobic regions of the binding pocket.

| Target Enzyme | Potential Interacting Residues | Type of Interaction | Significance |

|---|---|---|---|

| COX-2 | Arg120, Tyr355, Tyr385, Arg513, His90 | Hydrogen Bonding, Hydrophobic | Anchors the ligand in the active site, crucial for inhibitory activity. japer.inmdpi.com |

| PPAR-γ | Ser289, His323, His449, Tyr473, Ser342 | Hydrogen Bonding, Hydrophobic | Stabilizes the ligand-receptor complex, essential for receptor modulation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. utm.my These models are valuable for predicting the activity of new, untested compounds and for guiding the design of molecules with enhanced efficacy. utm.my

For a series of phenoxyacetic acid derivatives, including this compound, a QSAR model could be developed to predict a specific biological activity, such as the potentiation of glucose uptake, which is relevant for anti-diabetic agents. nih.govmdpi.com

3D-QSAR for Glucose Uptake Activity: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relate the biological activity of molecules to their 3D properties. nih.govnih.gov A 3D-QSAR study would involve aligning a dataset of phenoxyacetic acid analogues and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govmdpi.com Statistical methods are then used to build a model that correlates these fields with the observed glucose uptake activity. The resulting model, often visualized as contour maps, highlights the regions in space where specific properties are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. nih.gov For instance, the model might indicate that a bulky, electronegative substituent at a particular position on the phenyl ring enhances activity.

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Data Set Selection | Compile a set of phenoxyacetic acid derivatives with experimentally measured glucose uptake activity. | Literature search, internal databases. |

| 2. Molecular Modeling | Generate 3D structures for all compounds and minimize their energy. | Molecular modeling software (e.g., SYBYL). |

| 3. Structural Alignment | Superimpose all molecules based on a common substructure. | Alignment algorithms. |

| 4. Field Calculation | Calculate steric, electrostatic, and other relevant fields around the aligned molecules. | CoMFA, CoMSIA. nih.gov |

| 5. Model Generation | Use statistical methods to correlate the calculated fields with biological activity. | Partial Least Squares (PLS) regression. |

| 6. Model Validation | Assess the statistical significance and predictive power of the model. | Cross-validation (q²), non-cross-validated correlation coefficient (r²), external test set prediction. nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Related Phthalonitrile (B49051) Derivatives

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT is a popular and versatile tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net For a related compound like a phthalonitrile derivative of this compound, DFT calculations can provide deep insights into its structure and chemical reactivity. niscpr.res.inniscpr.res.in

A fundamental application of DFT is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. arxiv.orgnih.gov This process yields the most stable 3D conformation of the molecule. For a phthalonitrile derivative, DFT calculations using a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p)) would predict bond lengths, bond angles, and dihedral angles. niscpr.res.incyberleninka.ru This optimized structure is the foundation for calculating all other electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A small HOMO-LUMO gap generally implies higher chemical reactivity. scispace.com DFT calculations can accurately predict these orbital energies, helping to understand the electronic transitions and reactivity of the phthalonitrile derivative. niscpr.res.inresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. mdpi.comacs.org These descriptors, based on conceptual DFT, help in understanding and predicting how a molecule will behave in a chemical reaction. acs.orgresearchgate.net

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. scispace.com |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. scispace.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. mdpi.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Understanding the conformational landscape of this compound is crucial for rationalizing its interaction with biological targets.

Conformational Analysis: Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a flexible molecule. For phenoxyacetic acid derivatives, rotation around the ether linkage and the acetic acid side chain can lead to different spatial arrangements. researchgate.net Computational methods can systematically explore the potential energy surface to locate these stable conformers and determine their relative energies, providing insight into which shapes the molecule is likely to adopt. nih.gov

Molecular Dynamics (MD) Simulations: Molecular Dynamics (MD) simulation is a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov It provides a dynamic view of molecular behavior, which is often more realistic than the static picture from molecular docking. nih.govnih.gov An MD simulation of the this compound-protein complex (e.g., with COX-2 or PPAR-γ) can assess the stability of the binding pose predicted by docking. mdpi.comwhiterose.ac.uk It allows for the observation of conformational changes in both the ligand and the protein upon binding and can help refine the understanding of the key interactions that stabilize the complex. numberanalytics.comnih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. System Preparation | The ligand-protein complex is placed in a simulation box filled with solvent (e.g., water) and ions to mimic physiological conditions. | Create a realistic environment for the simulation. |

| 2. Minimization | The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. | Relax the system to a low-energy starting point. |

| 3. Equilibration | The system is gradually heated to the desired temperature and equilibrated at the desired pressure, allowing the solvent to arrange around the complex. | Bring the system to the target temperature and pressure while maintaining stability. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds), and the trajectory (atomic positions over time) is saved. | Collect data on the dynamic behavior of the system. |

| 5. Trajectory Analysis | The saved trajectory is analyzed to calculate properties like RMSD (Root Mean Square Deviation), RMSF (Root Mean Square Fluctuation), and intermolecular interactions. | Evaluate the stability of the complex and identify key dynamic interactions. |

Future Research Directions and Translational Potential for 2 2 Chloro 6 Formylphenoxy Acetic Acid

The unique structural features of 2-(2-chloro-6-formylphenoxy)acetic acid, combining a halogenated phenoxyacetic acid scaffold with a reactive aldehyde, position it as a compelling starting point for future drug discovery and development. The strategic placement of the chloro, formyl, and carboxylic acid groups offers multiple avenues for chemical modification and optimization. The translational potential of this compound hinges on a systematic exploration of its synthesis, biological activity, and molecular targets through integrated experimental and computational approaches.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-chloro-6-formylphenoxy)acetic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves substituting halogen or alkoxy groups on a phenolic precursor. For example, analogous compounds like (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid are synthesized via alkylation of substituted phenols with haloacetic acids under basic conditions (e.g., K₂CO₃ in DMF) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity ≥98% is achievable by repeated crystallization and validated via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and confirming regiochemistry?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., formyl protons at ~10 ppm, aromatic protons in the 6.5–8.0 ppm range). 2D NMR (COSY, HSQC) resolves coupling patterns and confirms substitution on the phenyl ring .

- IR : Confirms carbonyl groups (formyl C=O at ~1680 cm⁻¹, acetic acid C=O at ~1720 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs, as demonstrated for structurally similar brominated analogs .

Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (chloroform, dichloromethane) . Solvent choice affects reaction kinetics—e.g., DMSO enhances nucleophilic substitution by stabilizing intermediates. For biological assays, DMSO stock solutions (10 mM) are recommended, with dilution in buffer to avoid cytotoxicity .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermal analysis : TGA/DSC to determine decomposition temperatures.

- Light sensitivity : UV-vis spectroscopy before/after light exposure (e.g., 24h under UV lamp).

- Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent oxidation and hydrolysis. Monitor purity monthly via HPLC .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloro, formyl) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The chloro and formyl groups activate the phenyl ring toward nucleophilic attack by increasing electrophilicity. Computational modeling (DFT at B3LYP/6-31G*) predicts the para position to the formyl group as the most reactive site. Experimental validation involves kinetic studies with amines (e.g., piperidine) in THF, monitoring progress via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.